((R)-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid
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Overview
Description
(®-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (®-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid typically involves the protection of the amino group on the piperidine ring with a tert-butoxycarbonyl group. This is followed by the introduction of the acetic acid moiety. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of (®-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: (®-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like hydrochloric acid or trifluoroacetic acid can be used to remove the Boc group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(®-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of (®-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amino group can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
- 2-(N-tert-Butoxycarbonylamino)pyridine
- 2-(N-tert-Butoxycarbonylamino)-3-methylpyridine
- tert-Butyloxycarbonyl-protected amino acids
Comparison: (®-3-tert-Butoxycarbonylamino-piperidin-1-yl)-acetic acid is unique due to the presence of both a piperidine ring and an acetic acid moiety, which provides distinct chemical properties and reactivity compared to other Boc-protected compounds. The combination of these functional groups allows for versatile applications in synthesis and research .
Properties
IUPAC Name |
2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-5-4-6-14(7-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJZVODYVORIOT-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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